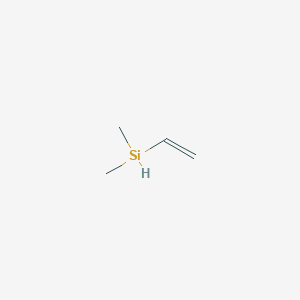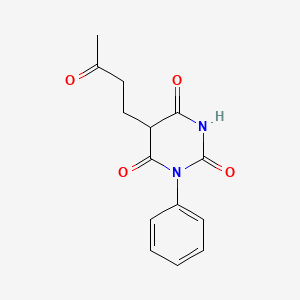
Barbituric acid, 5-(3-oxobutyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxobutyl)-1-phenylbarbituric acid: is a barbiturate derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of the 3-oxobutyl group to the barbituric acid core enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-oxobutyl)-1-phenylbarbituric acid typically involves the condensation of 1-phenylbarbituric acid with an appropriate 3-oxobutyl precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sodium hydroxide, and hydrochloric acid.
Industrial Production Methods: Industrial production of 5-(3-oxobutyl)-1-phenylbarbituric acid may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Oxobutyl)-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-oxobutyl)-1-phenylbarbituric acid is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions of barbiturates with biological targets.
Medicine: While not commonly used as a drug itself, 5-(3-oxobutyl)-1-phenylbarbituric acid can be used in medicinal chemistry research to develop new barbiturate derivatives with improved pharmacological properties.
Industry: In industry, the compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-oxobutyl)-1-phenylbarbituric acid involves its interaction with central nervous system receptors, similar to other barbiturates. It likely acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative or anesthetic effect.
Comparison with Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its hypnotic effects.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: 5-(3-Oxobutyl)-1-phenylbarbituric acid is unique due to the presence of the 3-oxobutyl group, which enhances its chemical reactivity and potential for diverse applications. This structural modification distinguishes it from other barbiturates and may confer unique pharmacological properties.
Properties
CAS No. |
20942-22-7 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-(3-oxobutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,18,20) |
InChI Key |
WTMIEMJOWOUDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


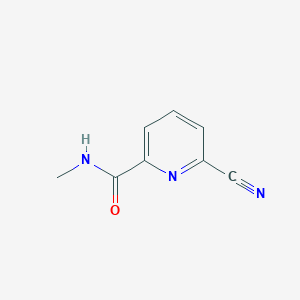
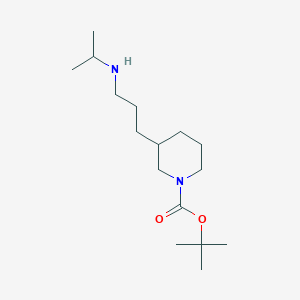

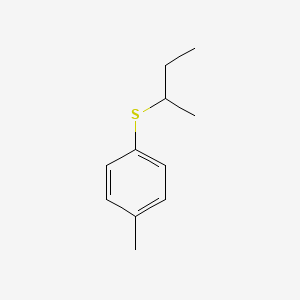
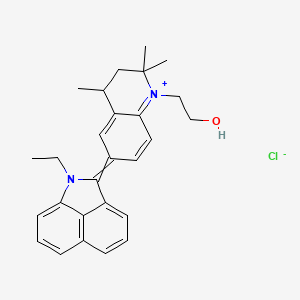
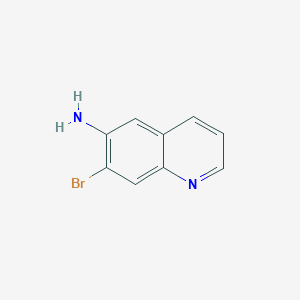
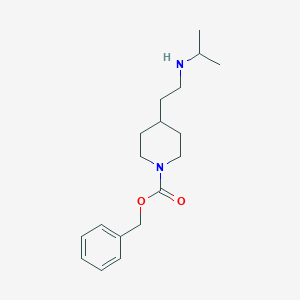
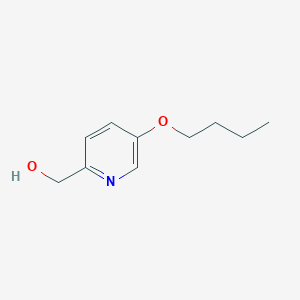
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
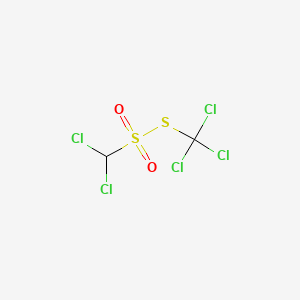

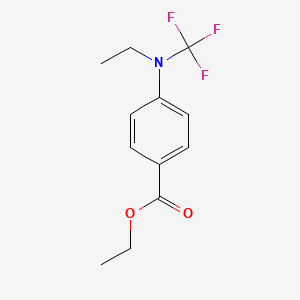
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
